N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology The compound is noted for its complex structure, integrating isoquinoline, butynyl, furan, and isoxazole moieties, which confer unique biochemical properties
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(18-14-20(27-23-18)19-8-5-13-26-19)22-10-3-4-11-24-12-9-16-6-1-2-7-17(16)15-24/h1-2,5-8,13-14H,9-12,15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQKQLOKVDGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves several key steps:
Formation of Isoquinoline Moiety: : The isoquinoline nucleus can be synthesized via the Pomeranz-Fritsch or Bischler-Napieralski reactions.
Butynylation: : Introduction of the but-2-yn-1-yl group is achieved using palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Isoxazole Formation: : The isoxazole ring is often synthesized through 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Furan Attachment: : The furan ring can be introduced through the Vilsmeier-Haack or Paal-Knorr synthesis.
Industrial Production Methods
For industrial production, these synthetic steps can be optimized for scale-up by focusing on cost efficiency and minimizing reaction times. Continuous flow reactors and automated synthesis platforms can be utilized to streamline the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized at the furan and isoxazole rings using oxidizing agents like hydrogen peroxide or KMnO4.
Reduction: : Reduction reactions typically target the isoxazole moiety, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: : H2O2, KMnO4
Reduction: : LiAlH4, NaBH4
Substitution: : Br2, NaNH2
Major Products Formed
The major products formed from these reactions can include various derivatives with modified functional groups, such as hydroxylated, halogenated, or deoxygenated species.
Scientific Research Applications
The compound’s multifaceted structure makes it a valuable tool in several areas:
Chemistry: : It is used as a building block for more complex molecules and in the study of reaction mechanisms.
Biology: : The compound has potential as a bioactive molecule with diverse biological effects.
Medicine: : Research is ongoing into its potential therapeutic uses, including as an anti-cancer or neuroprotective agent.
Industry: : It finds applications in material science for developing novel polymers and other advanced materials.
Mechanism of Action
The exact mechanism of action for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide remains an active area of research. its effects are believed to be mediated through interactions with molecular targets such as enzymes, receptors, and ion channels. The isoquinoline and isoxazole rings are likely involved in binding interactions, while the butynyl and furan groups may influence the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
When compared with similar compounds, such as those containing individual isoquinoline, isoxazole, or furan moieties, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide stands out for its hybrid structure, which combines multiple pharmacophoric elements in a single molecule. This uniqueness could potentially enhance its efficacy and specificity in biological applications.
List of Similar Compounds
3,4-Dihydroisoquinoline derivatives
Butynyl-containing compounds
Furanyl isoxazole derivatives
N-(but-2-yn-1-yl)carboxamide analogs
This detailed article offers an in-depth look at this compound, providing a comprehensive resource for researchers and enthusiasts alike.
Biological Activity
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Dihydroisoquinoline moiety : Known for various biological activities, including anticancer and antimicrobial properties.
- Furan ring : Associated with diverse pharmacological effects, including anti-inflammatory and antioxidant activities.
- Isoxazole core : Often linked to neuroprotective and anti-inflammatory activities.
The molecular formula for this compound is , indicating the presence of multiple functional groups that may enhance its biological profile.
Anticancer Properties
Research indicates that compounds containing isoquinoline and isoxazole structures exhibit significant anticancer activities. For example, studies have shown that derivatives of 3,4-dihydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The presence of the furan ring in conjunction with the isoquinoline moiety suggests potential antimicrobial activity. Compounds similar to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-5-(furan-2-yl)isoxazole-3-carboxamide have been reported to exhibit activity against a range of pathogens, including bacteria and fungi .
Neuroprotective Effects
Studies have indicated that isoquinoline derivatives possess neuroprotective properties. The neuroprotective mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
The biological activity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-5-(furan-2-yl)isoxazole-3-carboxamide can be attributed to several mechanisms:
- Receptor Interaction : The carboxamide group facilitates hydrogen bonding with target receptors, enhancing binding affinity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
- Oxidative Stress Reduction : The furan moiety contributes to antioxidant properties, potentially reducing cellular damage.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings underscore the potential therapeutic applications of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-5-(furan-2-yl)isoxazole-3-carboxamide in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
